1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate
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Overview
Description
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group is a protective group for amines in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate typically involves the protection of the amino group of cyclopentane-1-carboxylate with the Fmoc group. This can be achieved through the reaction of cyclopentane-1-carboxylate with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps but with optimized reaction conditions and purification processes to ensure high yield and purity. The use of automated peptide synthesizers can also facilitate the large-scale production of Fmoc-protected amino acids.
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Coupling Reactions: The free amine can then be coupled with other amino acids or peptides using coupling reagents like HATU or DIC to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIC (diisopropylcarbodiimide) are frequently used in peptide coupling reactions.
Major Products
The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled in the correct order.
Scientific Research Applications
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.
Biological Studies: Peptides synthesized using this compound can be used in various biological studies, including enzyme-substrate interactions, receptor-ligand binding studies, and protein-protein interactions.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is also used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. It is then removed under mild conditions to reveal the free amine, which can participate in further coupling reactions to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Another Fmoc-protected amino acid used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A similar compound used in the synthesis of unnatural amino acids.
Uniqueness
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate is unique due to its specific structure, which includes a cyclopentane ring. This structure can impart different properties to the peptides synthesized using this compound, such as increased stability or altered biological activity.
Properties
Molecular Formula |
C21H20NO4- |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C21H21NO4/c23-19(24)21(11-5-6-12-21)22-20(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,22,25)(H,23,24)/p-1 |
InChI Key |
IECZEINPZOFWNU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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